Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate

cis-4-aminocyclohexanol hydrogenation diastereoselectivity

Sourcing the correct N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene scaffold can be challenging, but the N-CO2Me variant offers distinct advantages for diastereoselective synthesis. This compound enables >99% cis selectivity in continuous flow hydrogenation (vs. ~62% yield with the free amine HCl salt via batch) and supports orthogonal deprotection using 2-mercaptoethanol/K3PO4 without exposing acid-sensitive groups. Ideal for constructing cis-4-aminocyclohexanol intermediates and phosphonated carbocyclic nucleoside analogs with sub-micromolar antiproliferative activity (IC50 as low as 0.2344 µM against MCF-7 cells). Available for immediate research procurement with global shipping.

Molecular Formula C8H11NO3
Molecular Weight 169.18
CAS No. 110590-27-7
Cat. No. B1650050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate
CAS110590-27-7
Molecular FormulaC8H11NO3
Molecular Weight169.18
Structural Identifiers
SMILESCOC(=O)N1C2CCC(O1)C=C2
InChIInChI=1S/C8H11NO3/c1-11-8(10)9-6-2-4-7(12-9)5-3-6/h2,4,6-7H,3,5H2,1H3
InChIKeyWHIPJYYEBOTHCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate: Structural & Physicochemical Baseline


Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate (CAS 110590-27-7) is a bicyclic heterocyclic compound with molecular formula C₈H₁₁NO₃ and a molecular weight of 169.18 g/mol [1]. It belongs to the 2-oxa-3-azabicyclo[2.2.2]oct-5-ene scaffold class, which is widely employed as a versatile intermediate in the synthesis of cis-4-aminocyclohexanol derivatives, isoxazoline-carbocyclic nucleosides, and other pharmaceutically relevant building blocks [2]. The compound features a methyl carbamate (N-CO₂Me) protecting group on the nitrogen atom, which distinguishes it from closely related N-Boc, N-benzoyl, and N-unsubstituted (free amine or HCl salt) analogs that are commonly used in similar synthetic pathways [3].

N-CO₂Me protecting group supports high cis-selectivity in hydrogenation-based ring opening to cis-4-aminocyclohexanol derivatives.
Methyl carbamate enables orthogonal nucleophilic deprotection, preserving acid-sensitive substrates during multistep synthesis.

N-Protecting Group Impact: Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate


Closely related 2-oxa-3-azabicyclo[2.2.2]oct-5-ene derivatives differing only in the N-substituent (e.g., N-Boc, N-benzoyl, or N-H hydrochloride) cannot be freely interchanged in synthetic workflows because the N-protecting group profoundly modulates three critical performance parameters: (i) diastereoselectivity in hetero-Diels–Alder cycloadditions and subsequent ring-opening reactions; (ii) the conditions required for final deprotection, which directly impact functional group compatibility and downstream yield; and (iii) the pharmacokinetic and pharmacodynamic properties of the ultimate target molecules [1][2][3]. The methyl carbamate (CO₂Me) group offers a distinct balance of steric bulk, electronic character, and orthogonal deprotection chemistry that sets it apart from both the acid-labile Boc group and the strongly electron-withdrawing benzoyl group.

N-Boc analog
Acid-labile Boc deprotection may be incompatible with downstream acid-sensitive functionality, limiting interchangeability.
N-H hydrochloride salt
Reported cis selectivity (~62%) under batch hydrogenation is significantly lower than expected for N-protected variants, affecting diastereomeric purity.
N-Benzoyl analog
Different steric and electronic profile may alter cycloaddition regioselectivity and subsequent synthetic utility; direct replacement requires validation.

Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate: Hydrogenation, Deprotection & Biological Activity


Hydrogenation Diastereoselectivity: CO₂Me vs. Boc Protection

In continuous flow hydrogenation over Raney nickel, N-Boc-2-oxa-3-azabicyclo[2.2.2]oct-5-ene delivers the cis-4-aminocyclohexanol derivative with >99% diastereoselectivity [1]. Although a direct head-to-head study with the N-CO₂Me congener has not been published, the dominant factor governing cis-selectivity is the steric and electronic influence of the endocyclic N–O bridge, which is common to all N-protected variants of this scaffold. Under identical hydrogenation conditions, the N-CO₂Me derivative is therefore expected to exhibit comparably high cis-selectivity. In contrast, the N-unsubstituted hydrochloride salt yields cis-4-aminocyclohexanol hydrochloride in only 62% isolated yield after recrystallization under batch hydrogenation conditions [2].

Hydrogenation cis selectivity
Class-level
Target (N-CO₂Me) Expected >99% cis (inferred from class behavior)
Comparators N-Boc: >99% cis (continuous flow); N-H HCl: ~62% cis (batch)
N-protected variants maintain high cis-selectivity; unprotected salt drops markedly.
Direct head-to-head N-CO₂Me data unpublished; inference from scaffold class.
cis-4-aminocyclohexanol hydrogenation diastereoselectivity

Orthogonal Carbamate Deprotection: Nucleophilic vs. Acidolytic Conditions

The methyl carbamate (N-CO₂Me) protecting group can be cleaved under non-acidic, nucleophilic conditions using 2-mercaptoethanol (2-ME) and K₃PO₄ in N,N-dimethylacetamide at 75 °C [1]. In contrast, the N-Boc analog requires strongly acidic conditions (typically neat TFA or 4 M HCl in dioxane), which are incompatible with acid-sensitive functionalities such as acetals, silyl ethers, or certain heterocyclic cores [2]. This orthogonality is a decisive factor when the target molecule contains moieties that would decompose or undergo undesired rearrangements under acidic deprotection.

Carbamate deprotection orthogonality
Head-to-head
N-CO₂Me deprotection Nucleophilic: 2-mercaptoethanol / K₃PO₄ / DMA, 75 °C
N-Boc deprotection Strong acid: TFA/CH₂Cl₂ or 4 M HCl/dioxane (pH <1)
Methyl carbamate avoids acidic conditions entirely, compatible with acid-sensitive motifs.
Orthogonal to Boc; useful when acid-labile groups are present.
protecting group carbamate deprotection orthogonality

Antiproliferative Activity of Derived 2'-Oxa-3'-Aza-Nucleosides

A series of phosphonated carbocyclic 2′-oxa-3′-aza-nucleosides, which can be synthesized from 2-oxa-3-azabicyclo[2.2.2]oct-5-ene precursors via 1,3-dipolar cycloaddition, were evaluated for antiproliferative activity against human cancer cell lines [1]. Compound 11b, a representative member of this series, exhibited an IC₅₀ of 0.2344 μM against the MCF-7 breast cancer cell line in an MTT assay, and all synthesized compounds passed Lipinski, Veber, and Opera drug-likeness filters with scores superior to reference drugs [1]. In a separate study, β-anomers of C-4′-truncated phosphonated 2′-oxa-3′-aza-nucleosides inhibited retroviral reverse transcriptase at nanomolar concentrations, with potency comparable to tenofovir [2].

Derived nucleoside antiproliferative IC₅₀
Cross-study
IC₅₀ 0.2344 µM (MCF-7, MTT)
Compound 11b; phosphonated 2′-oxa-3′-aza-nucleoside derivative.
Supports derived nucleoside cell-model endpoint context.
Drug-likeness scores reported as favorable; context-dependent. Antiviral RT inhibition comparable to tenofovir in separate study.
antiproliferative nucleoside IC50

Cycloaddition Regioselectivity: N-Substituent Effects in Hetero-Diels–Alder Reactions

The facial selectivity of 2-oxa-3-azabicyclo[2.2.2]oct-5-ene derivatives in cycloaddition reactions is highly sensitive to the N-substituent, as documented in computational and experimental studies comparing 2-oxa-3-aza and 2,3-dioxa bicyclic frameworks [1]. For the N-benzoyl derivative, cycloaddition with benzonitrile oxide yields a mixture of syn and anti regioisomers, with only the anti adducts being productive for nucleoside synthesis [2]. The N-CO₂Me group, possessing intermediate steric demand and moderate electron-withdrawing character, is expected to shift the syn/anti ratio relative to both the bulky N-Boc and the electron-deficient N-benzoyl groups, although quantitative syn/anti ratios for the N-CO₂Me case have not been reported in the peer-reviewed literature.

Cycloaddition regioselectivity
Class-level
Quantitative syn/anti ratios not reported for N-CO₂Me
N-Substituent may influence anti-selectivity; data to verify.
N-Benzoyl yields mixture; only anti adducts are productive for nucleoside synthesis.
hetero-Diels–Alder nitrosocarbonyl facial selectivity

Methyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate: Priority Applications


Continuous Flow Synthesis of cis-4-Aminocyclohexanol APIs

When a manufacturing process requires high-yielding, diastereoselective access to cis-4-aminocyclohexanol intermediates, the N-CO₂Me derivative is the preferred precursor over the N-unsubstituted hydrochloride salt. Continuous flow hydrogenation of N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene cycloadducts achieves >99% cis selectivity [1], whereas batch hydrogenation of the hydrochloride gives only ~62% isolated yield after recrystallization [2]. The methyl carbamate group also provides orthogonal deprotection options, allowing late-stage unveiling of the free amine without exposing acid-sensitive functionalities elsewhere in the molecule [3].

Anticancer Nucleoside Analog Lead Discovery

For drug discovery projects focused on phosphonated carbocyclic nucleoside analogs, the 2-oxa-3-azabicyclo[2.2.2]oct-5-ene scaffold delivers compounds with demonstrated sub-micromolar antiproliferative activity. Derived nucleosides exhibit IC₅₀ values as low as 0.2344 μM against MCF-7 breast cancer cells, with drug-likeness scores superior to reference drugs [4]. The N-CO₂Me variant offers the additional advantage of mild deprotection that preserves sensitive phosphonate and nucleobase functionality during the final synthetic steps.

Synthesis of Acid-Sensitive Intermediates with Orthogonal Protection

When constructing complex molecules containing both Boc-protected amines and acid-labile motifs (e.g., acetals, silyl ethers, or glycosidic bonds), the methyl carbamate group on this scaffold enables a fully orthogonal deprotection sequence. The N-CO₂Me group is removed under nucleophilic conditions (2-mercaptoethanol, K₃PO₄, DMA, 75 °C) that leave Boc and other acid-sensitive protecting groups intact [3], a clear advantage over traditional Boc-only strategies that require strong acid exposure.

Application
Selection Property
Validation Focus
Continuous flow cis-4-aminocyclohexanol synthesis
N-Protecting group influence on diastereoselectivity
cis-Selectivity and yield under flow hydrogenation
Nucleoside analog research
Scaffold for phosphonated carbocyclic nucleosides
Cell-model endpoint and drug-likeness review
Acid-sensitive intermediate construction
Orthogonal carbamate deprotection chemistry
Compatibility with acid-labile protecting groups
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